molecular formula C44H38N4Zn B13407100 Zn(II) meso-Tetraphenylporphine (chlorin free)

Zn(II) meso-Tetraphenylporphine (chlorin free)

Cat. No.: B13407100
M. Wt: 688.2 g/mol
InChI Key: RJONYVNTTSGIRI-UHFFFAOYSA-N
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Description

Zinc meso-tetraphenylporphine is an organometallic compound with the chemical formula C44H28N4Zn. It is a derivative of porphyrin, a class of compounds known for their extensive conjugated π-electron systems. This compound is characterized by its deep purple color and high stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc meso-tetraphenylporphine can be synthesized through the reaction of tetraphenylporphyrin with zinc salts, such as zinc acetate or zinc chloride. The reaction typically occurs in a solvent like dichloromethane or chloroform at room temperature. The process involves the coordination of the zinc ion to the nitrogen atoms of the porphyrin ring, forming the stable zinc-porphyrin complex .

Industrial Production Methods: Industrial production of zinc meso-tetraphenylporphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is usually obtained through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Zinc meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted zinc porphyrins, zinc porphyrin oxides, and zinc porphyrin hydrides .

Mechanism of Action

The mechanism of action of zinc meso-tetraphenylporphine involves its ability to interact with light and generate reactive oxygen species. Upon light absorption, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Zinc meso-tetraphenylporphine is unique due to its high stability, strong absorption in the visible region, and ability to generate reactive oxygen species upon light irradiation. These properties make it particularly valuable in applications such as photodynamic therapy and solar energy conversion .

Properties

Molecular Formula

C44H38N4Zn

Molecular Weight

688.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C44H38N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2

InChI Key

RJONYVNTTSGIRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2]

Origin of Product

United States

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